

Spectroscopic and Experimental Profile of 4E-Deacetylchromolaenide 4'-O-acetate: A Technical Guide

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Compound of Interest

Compound Name: 4E-Deacetylchromolaenide 4'-O-acetate

Cat. No.: B15592323

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Disclaimer: The following spectroscopic data for **4E-Deacetylchromolaenide 4'-O-acetate** is predicted based on the known structure of its parent compound, Chromolaenide (also known as Hiyodorilactone B), and general principles of spectroscopy for sesquiterpene lactones. Currently, there is no publicly available experimental spectroscopic data for this specific derivative. This guide is intended for researchers, scientists, and drug development professionals.

Proposed Chemical Structure

4E-Deacetylchromolaenide 4'-O-acetate is a derivative of Chromolaenide, a sesquiterpene lactone. The nomenclature suggests two modifications to the parent structure: the removal of the acetyl group at the C-9 position (deacetylation) and the addition of an acetate group to the 4'-position of the ester side chain. The proposed structure is depicted below:

 Proposed Structure of 4E-Deacetylchromolaenide 4'-O-acetate

(Note: An image of the chemical structure would be inserted here. As a text-based AI, a visual representation is not possible to generate directly. The IUPAC name for the parent Chromolaenide is [(3aR,4R,6E,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate. The

proposed derivative would have a hydroxyl group at C-9 and the 4-hydroxy group of the butenoate side chain would be acetylated.)

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **4E-Deacetylchromolaenide 4'-O-acetate**.

Table 1: Predicted ^1H NMR Spectroscopic Data (500 MHz, CDCl_3)

Position	Predicted δ (ppm)	Multiplicity	J (Hz)
Germacranolide Core			
1	5.20	d	9.5
2	2.65	m	
3a	5.80	d	2.5
3b	6.25	d	2.5
5	5.40	dd	10.0, 2.0
6	3.80	m	
7	4.90	t	9.0
8	2.40	m	
9	4.10	m	
13a	1.85	s	
13b	1.95	s	
14	1.70	s	
15	1.80	s	
Ester Side Chain			
2'	6.80	q	1.5
3'	1.90	d	1.5
4'	4.70	d	7.0
4'-O-acetate			
CH ₃ CO	2.10	s	

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Position	Predicted δ (ppm)
Germacranolide Core	
1	135.0
2	45.0
3	122.0
4	140.0
5	128.0
6	82.0
7	78.0
8	50.0
9	75.0
10	130.0
11	138.0
12	170.0
13	20.0
14	16.0
15	22.0
Ester Side Chain	
1'	166.0
2'	128.0
3'	14.0
4'	65.0
4'-O-acetate	
CH ₃ CO	170.5

CH ₃ CO	21.0
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Table 3: Predicted High-Resolution Mass Spectrometry (HR-MS) Data

Ion	Predicted m/z
[M+H] ⁺	449.2124
[M+Na] ⁺	471.1943
[M+H - H ₂ O] ⁺	431.2018
[M+H - CH ₃ COOH] ⁺	389.1913
[M+H - Side Chain] ⁺	249.1127

Experimental Protocols

The following are detailed methodologies for the hypothetical isolation and spectroscopic characterization of **4E-Deacetylchromolaenide 4'-O-acetate** from a plant source, such as *Chromolaena odorata*.

3.1. Extraction and Isolation

- **Plant Material Collection and Preparation:** Fresh aerial parts of the plant are collected, washed, and air-dried in the shade for two weeks. The dried material is then ground into a coarse powder.
- **Solvent Extraction:** The powdered plant material (1 kg) is subjected to maceration with methanol (5 L) at room temperature for 72 hours with occasional shaking. The extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude methanol extract.
- **Solvent-Solvent Partitioning:** The crude extract is suspended in water and sequentially partitioned with n-hexane, dichloromethane, and ethyl acetate. The resulting fractions are concentrated in vacuo.

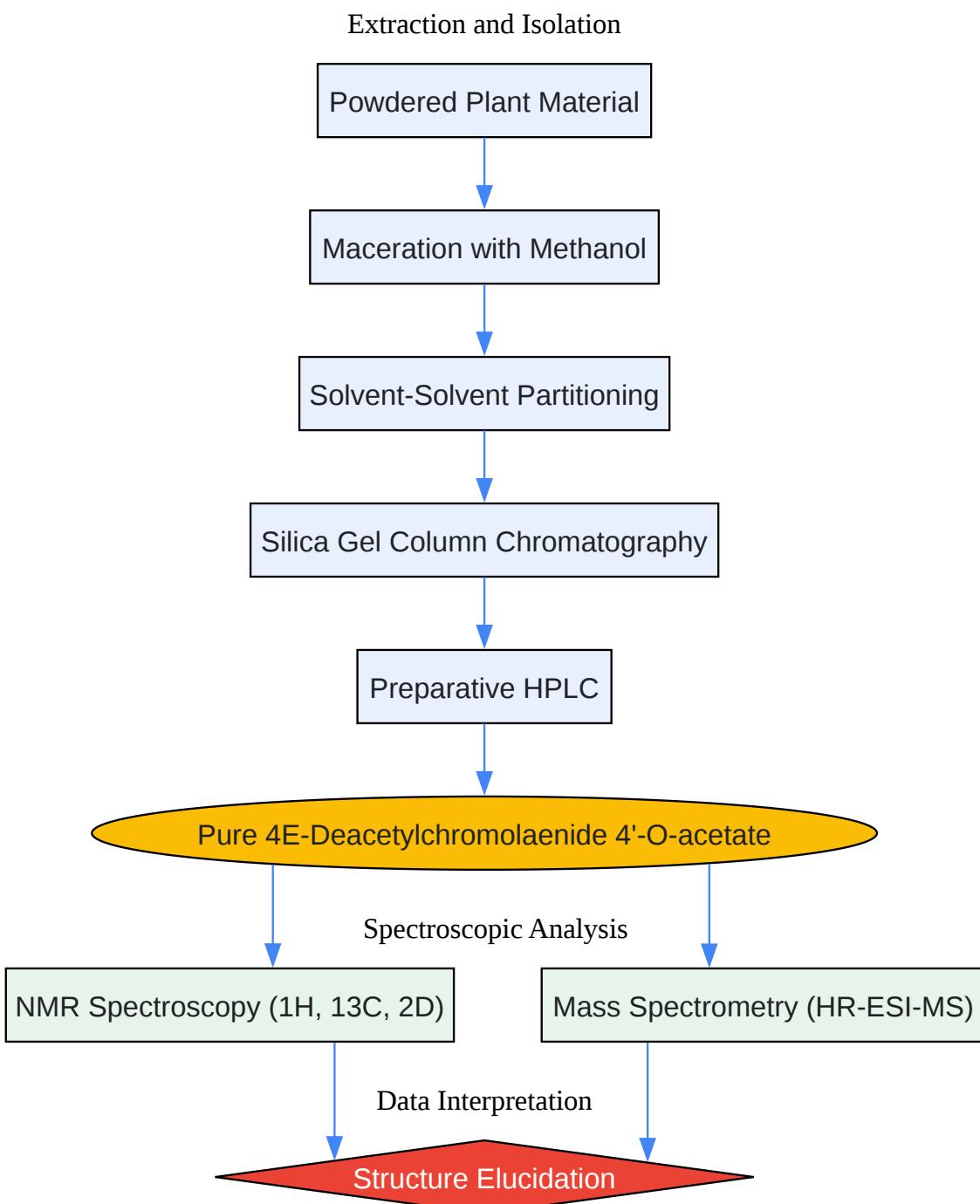
- Column Chromatography: The ethyl acetate fraction, typically rich in sesquiterpene lactones, is subjected to column chromatography over silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
- Preparative HPLC: Fractions showing the presence of the target compound (based on TLC and preliminary NMR) are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a methanol-water gradient system to yield the pure compound.

3.2. Spectroscopic Analysis

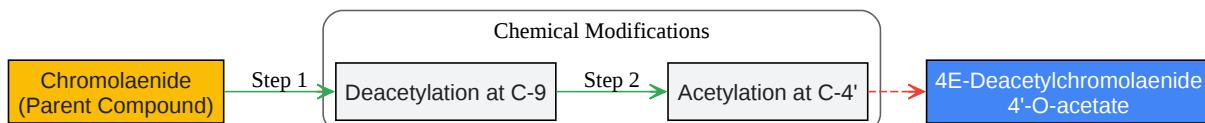
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H , ^{13}C , COSY, HSQC, and HMBC spectra are recorded on a 500 MHz NMR spectrometer. The sample is dissolved in deuterated chloroform (CDCl_3). Chemical shifts are referenced to the residual solvent signals.
- Mass Spectrometry (MS): High-resolution mass spectra are obtained on a Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source in the positive ion mode. The sample is dissolved in methanol and infused into the source.

Visualization of Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflow and a hypothetical logical relationship for the characterization of the target compound.



Caption: Experimental workflow for the isolation and characterization of **4E-Deacetylchromolaenide 4'-O-acetate**.



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- To cite this document: BenchChem. [Spectroscopic and Experimental Profile of 4E-Deacetylchromolaenide 4'-O-acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15592323#spectroscopic-data-for-4e-deacetylchromolaenide-4-o-acetate>

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